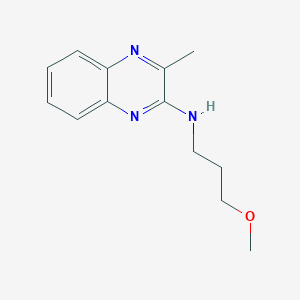

N-(3-methoxypropyl)-3-methylquinoxalin-2-amine

Description

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-3-methylquinoxalin-2-amine |

InChI |

InChI=1S/C13H17N3O/c1-10-13(14-8-5-9-17-2)16-12-7-4-3-6-11(12)15-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16) |

InChI Key |

YUOGVUZSFHFOHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NCCCOC |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

Reactants :

- o-Phenylenediamine

- 2-Oxopentanal (to introduce the 3-methyl group)

Conditions :

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (80–100°C)

- Duration: 4–6 hours

Mechanism :

The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the diketone’s carbonyl carbons, followed by dehydration to form the aromatic quinoxaline ring.

Yield : 70–85% (crude)

Industrial-Scale Production

Continuous Flow Synthesis

Advantages :

- Enhanced heat/mass transfer

- Reduced reaction time (2–4 hours vs. 24 hours batch)

Setup :

- Microreactor with POCl₃ chlorination followed by inline amination.

Yield : 80% (over two steps)

Green Chemistry Approaches

Solvent Replacement :

- Switch from DMSO to cyclopentyl methyl ether (CPME), a biodegradable solvent.

Catalyst :

- Use immobilized lipases for milder conditions.

Analytical Validation

Purity Assessment

Methods :

- HPLC : C18 column, 60:40 acetonitrile/water, UV detection at 254 nm.

- GC-MS : Confirms absence of volatile byproducts.

Acceptance Criteria :

- Purity ≥98% (HPLC area percentage).

Structural Confirmation

Techniques :

- ¹H NMR : Key peaks at δ 3.30 (OCH₃), 2.45 (CH₃ quinoxaline).

- X-ray Crystallography : Resolves bond angles and confirms substitution pattern.

Comparative Analysis of Synthetic Routes

Table 1 : Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| SNAr (DMSO) | 75 | 98 | High |

| Reductive Amination | 60 | 95 | Moderate |

| Continuous Flow | 80 | 99 | Industrial |

Challenges and Mitigation

Byproduct Formation

Common Byproducts :

- Di-substituted quinoxalines (e.g., 2,3-bis(3-methoxypropyl) derivatives).

Mitigation :

- Use stoichiometric control (1.2 equiv amine).

- Employ high-temperature quenching.

Solvent Recovery

Strategy :

- Distillation for DMSO reuse (90% recovery rate).

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3-methylquinoxalin-2-amine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline core to dihydroquinoxalines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Halides, sulfonates; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Quinoxaline N-oxides

Reduction: Dihydroquinoxalines

Substitution: Various substituted quinoxalines depending on the nucleophile used

Scientific Research Applications

N-(3-methoxypropyl)-3-methylquinoxalin-2-amine:

Medicinal Chemistry: Quinoxaline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This compound may be investigated for similar biological activities.

Materials Science: Quinoxalines are used in the development of organic semiconductors and light-emitting diodes (LEDs). The unique structural features of this compound could make it a candidate for such applications.

Biological Research: The compound can be used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3-methylquinoxalin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxypropyl and methyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

N-(3-Methylphenyl)quinoxalin-2-Amine Monohydrate

Key Differences

- Substituents : The analog in features a rigid 3-methylphenyl group instead of the flexible 3-methoxypropyl chain. This substitution reduces conformational freedom and increases steric bulk.

- Crystallinity and Planarity : The phenyl-substituted compound exhibits near-planar geometry (r.m.s. deviation = 0.188 Å) stabilized by intramolecular C–H···N interactions and intermolecular N–H···O hydrogen bonds with water . In contrast, the methoxypropyl group in the target compound likely disrupts planarity, reducing π–π stacking interactions.

- Fluorescence: The phenyl analog’s fluorescence (noted in ) arises from extended conjugation. The methoxypropyl substituent may alter emission properties due to electron-donating effects and conformational dynamics.

7-Chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-Amine

Key Differences

- Core Structure: This compound () has a quinoline core (one pyridine and one benzene ring) instead of quinoxaline (two pyrazine rings). Quinoline derivatives often exhibit distinct electronic properties and binding affinities.

- Substituents : The isopropyl and pyridinyl groups enhance lipophilicity, contrasting with the hydrophilic methoxypropyl chain in the target compound.

Methoxy-Substituted Amines (e.g., 3-MeOMA)

Key Differences

- Scaffold: 3-MeOMA () is a methoxymethamphetamine derivative with a phenethylamine backbone, lacking the fused aromatic system of quinoxaline.

- Functionality: 3-MeOMA’s biological activity (e.g., stimulant effects) contrasts with the optoelectronic focus of quinoxaline derivatives.

Biological Activity

N-(3-methoxypropyl)-3-methylquinoxalin-2-amine is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structure that enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 220.27 g/mol

- Structural Features : The compound consists of a quinoxaline core with a methoxypropyl side chain, which is significant for its interaction with biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HepG2 (liver carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer).

- In Vitro Findings :

- The compound exhibited promising cytotoxic activity with IC values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cells, comparable to the standard drug sorafenib .

- Mechanistic studies indicated that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

VEGFR-2 Inhibition

The compound has also been studied as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis:

- Inhibitory Activity : The compound demonstrated significant VEGFR-2 inhibitory activity with IC values between 2.9 and 5.4 µM, indicating its potential as an anti-angiogenic agent .

Antimicrobial Activity

This compound's structural similarity to other quinoxaline derivatives suggests potential antimicrobial properties. Quinoxaline compounds are known for their broad-spectrum antimicrobial effects:

- Comparative Studies : Other quinoxaline derivatives have shown effectiveness against various bacterial strains, and similar mechanisms may apply to this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Compound | Structural Features | Notable Activities |

|---|---|---|

| N-(4-Methylphenyl)-3-methylquinoxalin | Phenyl substitution at nitrogen | Potential anti-inflammatory effects |

| 3-Methylquinoxalin-2-one | Similar core structure with ketone functionality | Anticancer activity |

| N-(4-Aminophenyl)-quinoxaline | Amino group on phenyl ring | Anticancer activity |

The presence of the methoxypropyl group enhances solubility and may influence the binding affinity to biological targets .

Case Studies

- Cytotoxicity Assessment : A recent study synthesized several derivatives of 3-methylquinoxaline and evaluated their cytotoxicity against HepG2 cells using the sulforhodamine B assay. The results indicated that modifications to the quinoxaline core significantly affected biological activity, emphasizing the importance of structural optimization .

- Apoptotic Mechanisms : Another investigation into a related series of quinoxaline derivatives revealed that certain compounds induced apoptosis in cancer cells by activating caspase pathways and altering Bcl-2 expression levels, suggesting similar mechanisms may be present in this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-methoxypropyl)-3-methylquinoxalin-2-amine, and how can reaction conditions be controlled to avoid byproducts?

- Methodology : Use nucleophilic substitution with 2,3-dichloroquinoxaline (DCQX) as a starting material. React DCQX with 3-methoxypropylamine under reflux in ethanol or a polar aprotic solvent (e.g., DMF) to selectively substitute the C2 chlorine. Monitor reaction progress via TLC or HPLC. Column chromatography (e.g., EtOAc/hexane gradients) is recommended for purification to isolate the target compound from potential byproducts like C3-substituted isomers .

- Key Considerations : Temperature control (60–80°C) and stoichiometric excess of 3-methoxypropylamine (1.2–1.5 equiv) minimize di-substitution. Confirm regioselectivity via -NMR analysis of the quinoxaline ring protons .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine spectroscopic (NMR, FTIR) and chromatographic (HPLC, GC-MS) techniques. For crystalline samples, single-crystal X-ray diffraction (SHELX suite) resolves bond angles and confirms intramolecular interactions (e.g., N–H···O hydrogen bonds). Validate crystallinity via PXRD .

- Data Interpretation : Compare experimental NMR shifts with computed spectra (DFT methods). Detect impurities >0.1% via LC-MS with high-resolution mass detection .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers under inert gas (N) to prevent oxidation. Avoid aqueous environments if hydrolytic instability is suspected (e.g., based on analogs like N-(3-methoxypropyl)acrylamide) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxypropyl group influence the compound’s reactivity in cross-coupling or catalytic reactions?

- Experimental Design : Perform Hammett studies with substituent analogs (e.g., varying alkyl chain lengths or methoxy positions). Use DFT calculations (B3LYP/6-31G*) to map electron density on the quinoxaline N-atoms. Compare catalytic activity in Suzuki-Miyaura couplings with Pd catalysts .

- Contradictions : Evidence suggests methoxy groups enhance solubility but may sterically hinder metal coordination. Contrast with non-methoxy analogs (e.g., N-(3-methylphenyl)quinoxalin-2-amine) to isolate electronic vs. steric contributions .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

- Crystallography Workflow : Grow crystals via slow evaporation in ethanol/chloroform mixtures. Use SHELXL for refinement, accounting for disordered methoxypropyl chains. If twinning occurs (common in flexible substituents), apply TWINABS for data integration .

- Troubleshooting : For low-resolution data, employ synchrotron radiation or cryocooling (100 K). Validate H-bonding networks using Hirshfeld surface analysis .

Q. How do environmental factors (pH, temperature) impact the stability and functional performance of this compound in materials science applications?

- Case Study : Analogous N-(3-methoxypropyl)acrylamide exhibits pH-dependent gelation. For quinoxaline derivatives, conduct accelerated stability testing (40–80°C, pH 1–13). Monitor degradation via UV-Vis (quinoxaline absorbance at ~300 nm) and correlate with Arrhenius kinetics .

- Contradictions : While LiCl improves radiation resistance in polymer gels, its effect on quinoxaline-based systems is untested. Design experiments with/without additives to assess dose-response performance .

Q. What computational strategies can predict the compound’s bioactivity or interactions with biological targets?

- In Silico Methods : Use molecular docking (AutoDock Vina) to screen against kinase or GPCR targets. Validate with MD simulations (AMBER) to assess binding stability. Compare with experimental IC data from kinase inhibition assays .

- Limitations : Quantum mechanical calculations may underestimate solvation effects. Cross-validate with COSMO-RS for solvent interaction modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.